

# Spectroscopic Profile of Methyl 4-amino-2-chlorobenzoate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 4-amino-2-chlorobenzoate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-amino-2-chlorobenzoate** ( $C_8H_8ClNO_2$ ), a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of experimentally verified spectra for this specific ester in public databases, this guide presents a combination of estimated data for the target molecule and experimental data for the closely related precursor, 4-Amino-2-chlorobenzoic acid. This information serves as a valuable resource for characterization, quality control, and further research.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Methyl 4-amino-2-chlorobenzoate** and its corresponding carboxylic acid.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The following  $^1H$  and  $^{13}C$  NMR data for **Methyl 4-amino-2-chlorobenzoate** are estimated based on typical chemical shifts of analogous compounds.

Table 1: Estimated  $^1H$  NMR Spectral Data for **Methyl 4-amino-2-chlorobenzoate**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
~7.7	d	Aromatic H
~6.8	d	Aromatic H
~6.6	dd	Aromatic H
~5.9	s	-NH <sub>2</sub>
~3.8	s	-OCH <sub>3</sub>

Solvent: DMSO-d<sub>6</sub>

Table 2: Estimated <sup>13</sup>C NMR Spectral Data for **Methyl 4-amino-2-chlorobenzoate**

Chemical Shift ( $\delta$ , ppm)	Assignment
~166.0	C=O (Ester)
~151.0	Aromatic C-NH <sub>2</sub>
~137.0	Aromatic C-Cl
~131.0	Aromatic C-H
~116.0	Aromatic C-COOCH <sub>3</sub>
~113.0	Aromatic C-H
~111.0	Aromatic C-H
~52.0	-OCH <sub>3</sub>

Solvent: DMSO-d<sub>6</sub>

## Infrared (IR) Spectroscopy

The following experimental IR data is for the closely related compound, 4-Amino-2-chlorobenzoic acid. The spectrum of **Methyl 4-amino-2-chlorobenzoate** is expected to be similar, with the notable exception of the broad O-H stretch from the carboxylic acid being

replaced by C-H stretches from the methyl ester group and a slight shift in the carbonyl (C=O) stretch.

Table 3: Experimental IR Absorption Data for 4-Amino-2-chlorobenzoic acid

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3481	Strong	Asymmetric N-H stretch of -NH <sub>2</sub>
3375	Strong	Symmetric N-H stretch of -NH <sub>2</sub>
~3000-2500	Broad	O-H stretch of -COOH
1670	Strong	C=O stretch of -COOH
~1620	Medium	N-H bend of -NH <sub>2</sub>
~1580-1450	Medium-Strong	Aromatic C=C stretches
~1300	Medium	C-N stretch
~850	Strong	C-Cl stretch

## Mass Spectrometry (MS)

The following mass spectral data represents the predicted fragmentation pattern for 4-Amino-2-chlorobenzoic acid under electron ionization (EI). The mass spectrum of **Methyl 4-amino-2-chlorobenzoate** would exhibit a molecular ion peak at m/z 185 and 187 (due to <sup>35</sup>Cl and <sup>37</sup>Cl isotopes) and would show fragmentation patterns corresponding to the loss of the methoxy group (-OCH<sub>3</sub>) or the entire methoxycarbonyl group (-COOCH<sub>3</sub>).

Table 4: Predicted Mass Spectrometry Peaks for 4-Amino-2-chlorobenzoic acid

m/z	Relative Intensity	Assignment
171/173	High	[M] <sup>+</sup> , Molecular ion (presence of <sup>35</sup> Cl and <sup>37</sup> Cl isotopes)
154/156	Medium	[M-OH] <sup>+</sup>
126/128	Medium	[M-COOH] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Accurately weigh 5-20 mg of the sample for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean NMR tube.<sup>[1]</sup> Ensure the solution is homogeneous and free of particulate matter.<sup>[2]</sup>
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
  - <sup>1</sup>H NMR: Acquire the spectrum using a standard single-pulse sequence. Key parameters include a spectral width of approximately -2 to 12 ppm, a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
  - <sup>13</sup>C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is necessary. Due to the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus, a larger number of scans (1024 or more) and a longer acquisition time are typically required.

- **Data Processing:** The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to generate the frequency-domain spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

## Fourier-Transform Infrared (FTIR) Spectroscopy

**Objective:** To identify the functional groups present in the molecule.

**Methodology:**

- **Sample Preparation (Thin Film Method):** Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[3] Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr).[3] Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[3]
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record a background spectrum of the clean, empty sample holder. Place the prepared salt plate in the sample holder and acquire the sample spectrum. Spectra are typically recorded in the range of 4000-400  $\text{cm}^{-1}$ .
- **Data Processing:** The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

**Objective:** To determine the molecular weight and elucidate the fragmentation pattern of the molecule.

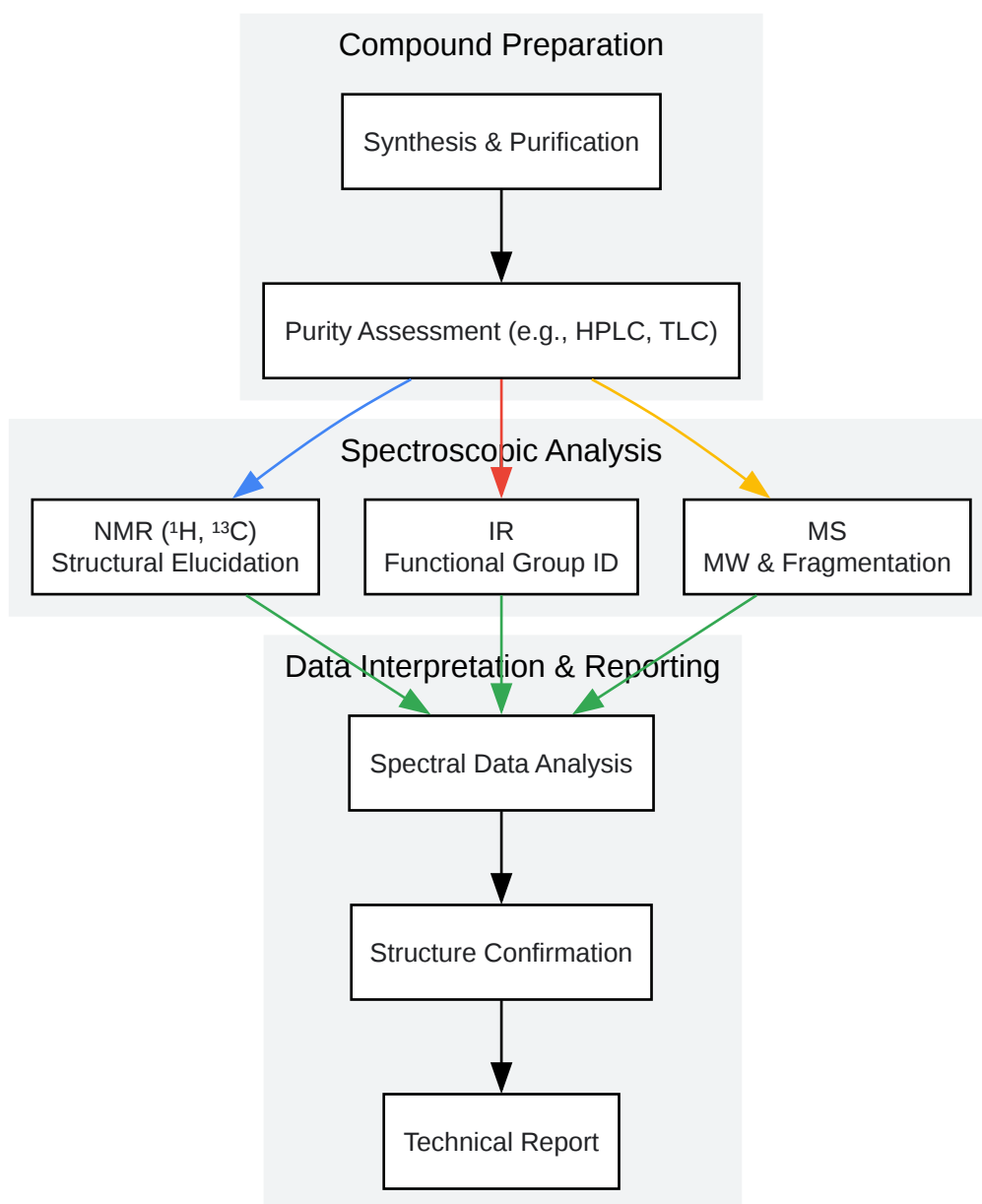
**Methodology (Electron Ionization - EI):**

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically after separation by Gas Chromatography (GC-MS) for volatile compounds. The sample is vaporized in a high vacuum environment.[4]

- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron from the molecule, forming a positively charged molecular ion (radical cation).<sup>[4]</sup>
- **Fragmentation:** The high internal energy of the molecular ion often leads to its fragmentation into smaller, characteristic charged fragments and neutral species.<sup>[4]</sup>
- **Mass Analysis:** The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** A detector records the abundance of each ion at a specific  $m/z$  value, generating a mass spectrum which is a plot of relative intensity versus  $m/z$ .

## Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

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